(4-Hydroxy-1,1-dioxo-tetrahydro-1lambda*6*-thiophen-3-ylamino)-acetic acid
CAS No.: 294669-00-4
Cat. No.: VC2427038
Molecular Formula: C6H11NO5S
Molecular Weight: 209.22 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 294669-00-4 |
---|---|
Molecular Formula | C6H11NO5S |
Molecular Weight | 209.22 g/mol |
IUPAC Name | 2-[(4-hydroxy-1,1-dioxothiolan-3-yl)amino]acetic acid |
Standard InChI | InChI=1S/C6H11NO5S/c8-5-3-13(11,12)2-4(5)7-1-6(9)10/h4-5,7-8H,1-3H2,(H,9,10) |
Standard InChI Key | STVZCHIOQLIKAY-UHFFFAOYSA-N |
SMILES | C1C(C(CS1(=O)=O)O)NCC(=O)O |
Canonical SMILES | C1C(C(CS1(=O)=O)O)NCC(=O)O |
Introduction
Chemical Structure and Properties
The molecular architecture of (4-Hydroxy-1,1-dioxo-tetrahydro-1lambda6-thiophen-3-ylamino)-acetic acid combines elements of both amino acid chemistry and heterocyclic compounds. This dual nature contributes to its unique chemical behavior and potential applications in various research contexts.
Structural Composition
The compound features a tetrahydrothiophene ring with a dioxo modification at the 1-position, a hydroxyl group at the 4-position, and an amino-acetic acid substituent at the 3-position. This structure can be represented by the molecular formula C6H11NO5S, with a calculated molecular weight of 209.22 g/mol . The SMILES notation for this compound is C1C(C(CS1(=O)=O)O)NCC(=O)O, which provides a linear representation of its molecular structure .
Key Functional Groups
The compound contains several important functional groups that contribute to its chemical behavior:
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A tetrahydrothiophene ring (thiolan) core structure
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Two oxygen atoms double-bonded to the sulfur atom (dioxo/dioxide)
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A hydroxyl group (-OH) at the 4-position
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A secondary amine linking the glycine moiety
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A carboxylic acid group from the glycine portion
These functional groups enable various types of chemical interactions, including hydrogen bonding, acid-base reactions, and potential coordination with metal ions .
Physical and Chemical Characteristics
The physical and chemical properties of (4-Hydroxy-1,1-dioxo-tetrahydro-1lambda6-thiophen-3-ylamino)-acetic acid provide insights into its behavior in different environments and its potential applications in research settings.
Physical Properties
Table 1 summarizes the key physical properties of (4-Hydroxy-1,1-dioxo-tetrahydro-1lambda6-thiophen-3-ylamino)-acetic acid:
These physical properties indicate that the compound is a stable solid at room temperature with a high boiling point and low vapor pressure, suggesting limited volatility .
Chemical Reactivity
Biological Activity and Applications
Research indicates that (4-Hydroxy-1,1-dioxo-tetrahydro-1lambda6-thiophen-3-ylamino)-acetic acid, as a glycine derivative, may exhibit biological activities that make it relevant for various biochemical and pharmacological applications.
Ergogenic Properties
The compound belongs to a class of amino acid derivatives that have been commercially used as ergogenic supplements. These substances are known to influence several physiological processes:
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Secretion of anabolic hormones
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Supply of fuel during exercise
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Mental performance enhancement during stress-related tasks
Scientific literature recognizes amino acid derivatives like this compound as beneficial ergogenic dietary substances that may contribute to physical performance enhancement .
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